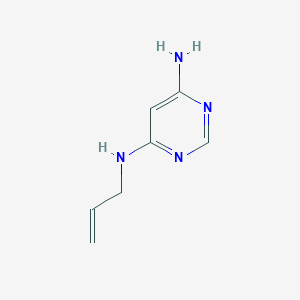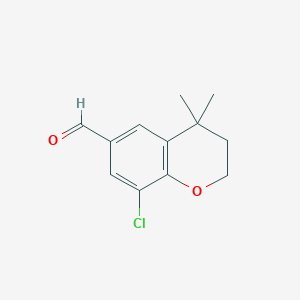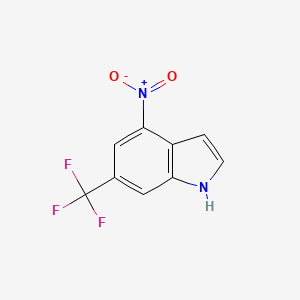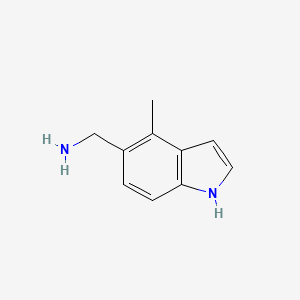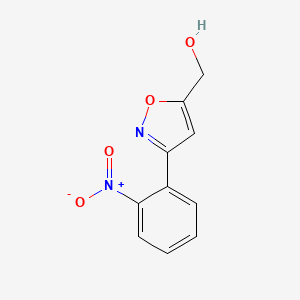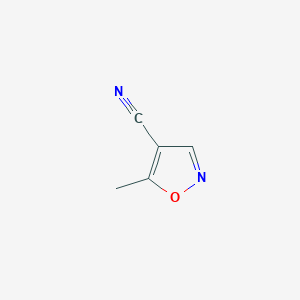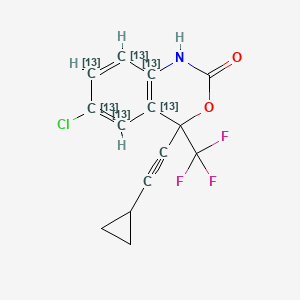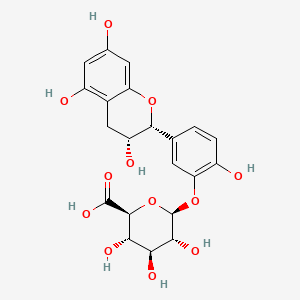![molecular formula C8H11N5O B1432375 5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine CAS No. 1502292-20-7](/img/structure/B1432375.png)
5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine
Descripción general
Descripción
Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom separated by a carbon atom. Similarly, triazole is a class of heterocyclic compounds that consist of a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of these heterocyclic rings often imparts specific biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxazole ring and a triazole ring. These rings are part of a larger class of compounds known as azoles, which are heterocyclic compounds with one or more nitrogen atoms in the ring .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Both oxazole and triazole derivatives have been reported to exhibit antimicrobial properties. This compound could potentially be used in the development of new antimicrobial agents targeting a variety of pathogens.
Anticancer Research
Triazole derivatives are known for their anticancer activities . The compound may be studied for its potential efficacy against certain types of cancer cells.
Antiviral Studies
The antiviral properties of triazole derivatives suggest that this compound could be useful in researching treatments for viral infections.
Antitubercular Activity
Given the antitubercular activity of triazole compounds , this chemical could be applied in tuberculosis research.
Analgesic Potential
The analgesic properties found in both oxazole and triazole derivatives indicate that this compound might be explored for pain relief applications.
Anti-inflammatory Research
The anti-inflammatory activity is another common property of oxazole and triazole derivatives . This compound could contribute to the development of new anti-inflammatory drugs.
Antidepressant Effects
Triazoles have been associated with antidepressant activities , which makes this compound a candidate for mental health research.
Agrochemical Applications
Triazoles are important in agrochemicals , suggesting potential use in developing pesticides or plant growth regulators.
Direcciones Futuras
Given the wide range of biological activities exhibited by oxazole and triazole derivatives, “5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine” could be a potential candidate for further study in medicinal chemistry . Future research could focus on synthesizing this compound and evaluating its biological activity.
Propiedades
IUPAC Name |
5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-5-3-7(14-11-5)4-13-6(2)8(9)10-12-13/h3H,4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEGPBZVBUHXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2C(=C(N=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



